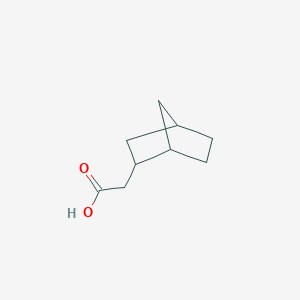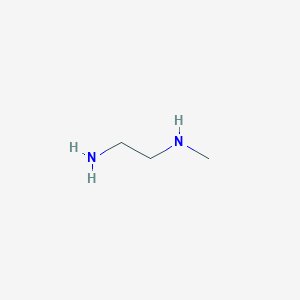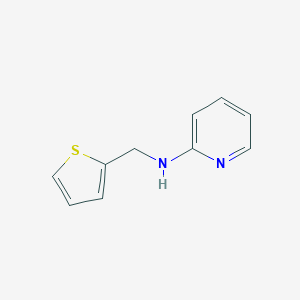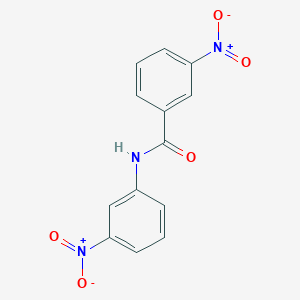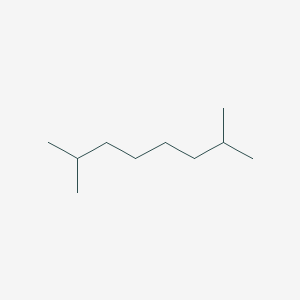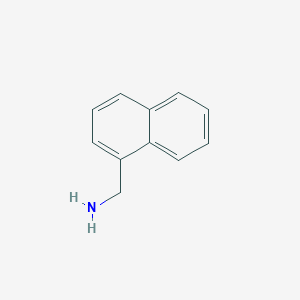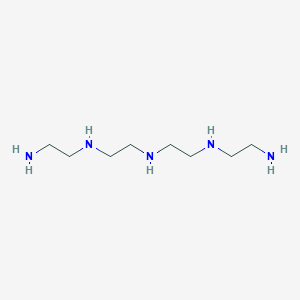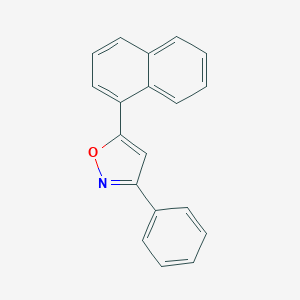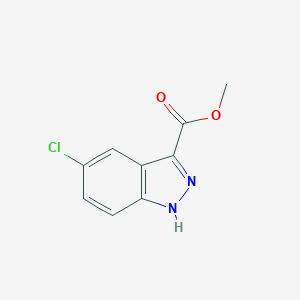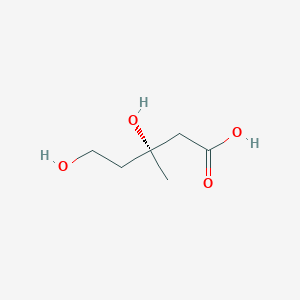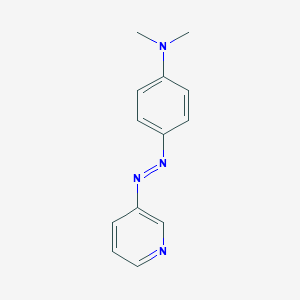
Pyridine-3-azo-p-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine-3-azo-p-dimethylaniline, commonly known as PADA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. PADA is a dye that is widely used in various fields, including biochemistry, pharmacology, and analytical chemistry. Its chemical structure consists of a pyridine ring attached to an azo group, which is further linked to a dimethylaniline group.
作用机制
The mechanism of action of PADA involves the formation of a stable complex with the target molecule through the azo group. The complex formation results in a change in the absorption or fluorescence properties of PADA, which can be detected and quantified using spectroscopic techniques. The sensitivity and specificity of PADA are attributed to the selective binding of the azo group to specific functional groups present in the target molecule.
生化和生理效应
PADA has been shown to have a minimal effect on the biochemical and physiological properties of the target molecule. It does not interact with the target molecule in a way that alters its activity or function. However, the use of PADA may have an indirect effect on the target molecule by altering the experimental conditions, such as pH, temperature, and buffer composition.
实验室实验的优点和局限性
The use of PADA in lab experiments offers several advantages, including high sensitivity and specificity, ease of use, and low cost. PADA is also stable and can be stored for an extended period without degradation. However, there are some limitations associated with the use of PADA, including the potential for interference from other compounds and the requirement for specific experimental conditions, such as pH and temperature.
未来方向
There are several future directions for the use of PADA in scientific research. One potential application is in the development of new diagnostic tools for the detection of diseases and disorders. PADA can also be used in the development of new drugs and therapies by identifying and characterizing specific target molecules. Additionally, PADA can be used in the development of new analytical techniques for the detection and quantification of various biological molecules.
合成方法
PADA can be synthesized through various methods, including diazotization, coupling, and reduction reactions. The most common method involves the diazotization of 3-aminopyridine, followed by coupling with p-dimethylaniline to form PADA. The reaction is carried out in the presence of a suitable coupling agent, such as sodium nitrite, hydrochloric acid, and sodium acetate.
科学研究应用
PADA has been extensively used in scientific research as a chromogenic and fluorogenic reagent for the detection and quantification of various biological molecules, including amino acids, proteins, and nucleic acids. It is also used as a staining agent for the visualization of cells and tissues in histological analysis. PADA has been demonstrated to have high sensitivity and specificity, making it a valuable tool in various research applications.
属性
CAS 编号 |
156-25-2 |
|---|---|
产品名称 |
Pyridine-3-azo-p-dimethylaniline |
分子式 |
C13H14N4 |
分子量 |
226.28 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-(pyridin-3-yldiazenyl)aniline |
InChI |
InChI=1S/C13H14N4/c1-17(2)13-7-5-11(6-8-13)15-16-12-4-3-9-14-10-12/h3-10H,1-2H3 |
InChI 键 |
WINWFWAHZSMBJQ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CN=CC=C2 |
规范 SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CN=CC=C2 |
其他 CAS 编号 |
156-25-2 |
同义词 |
3-(4'-(N,N-dimethylamino)phenylazo)pyridine 3-(p-DMA-Ph-Azo)Pyr 4'-N,N-dimethylamino-1'-phenylazo-3-pyridine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



